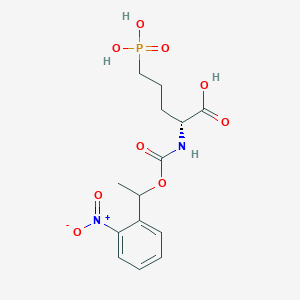
NPEC-caged-D-AP5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NPEC-caged-D-AP5,也称为D-[[1-(2-硝基苯基)乙基]氨基甲酰基]-2-氨基]-5-磷酰基戊酸,是一种主要用于科学研究的化合物。它是D-AP5的衍生物,D-AP5是一种众所周知的N-甲基-D-天冬氨酸(NMDA)受体拮抗剂。NPEC基团或1-(2-硝基苯基)乙氧基羰基是一种光敏保护基团,可以通过暴露于光线下去除,从而实现对化合物活化的精确控制 .
科学研究应用
NPEC-caged-D-AP5广泛应用于神经科学研究,用于研究NMDA受体在突触可塑性、学习和记忆中的作用。通过使用光来控制D-AP5的激活,研究人员可以精确地调节大脑特定区域的NMDA受体活性。这在了解长时程增强作用和其他形式的突触可塑性的机制方面具有应用价值。此外,它还用于药理学研究,以研究NMDA受体拮抗剂对各种神经系统疾病的影响 .
作用机制
NPEC-caged-D-AP5的作用机制涉及抑制NMDA受体。暴露于光线下后,NPEC基团会裂解,释放出D-AP5,然后D-AP5与NMDA受体结合,并阻止谷氨酸(受体的天然配体)的结合。这种抑制会阻断钙离子通过受体的流入,从而调节突触传递和可塑性 .
生化分析
Biochemical Properties
NPEC-caged-D-AP5 plays a crucial role in biochemical reactions as an NMDA receptor antagonist. It interacts with NMDA receptors, which are a type of glutamate receptor in the brain. The compound binds to the receptor and inhibits its activity, preventing the influx of calcium ions that would normally occur upon receptor activation . This interaction is essential for studying synaptic plasticity and neurophysiological processes.
Cellular Effects
This compound affects various types of cells, particularly neurons. By inhibiting NMDA receptors, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can block the activation of NMDA receptors during synaptic transmission, which is necessary for the induction of associative long-term potentiation in neurons . This inhibition can alter neuronal communication and plasticity, impacting learning and memory processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to NMDA receptors. The compound’s photosensitive NPEC group allows for controlled activation through light exposure. Upon photolysis, the NPEC group is removed, and the active D-AP5 binds to the NMDA receptor, inhibiting its function . This inhibition prevents calcium ion influx, which is crucial for various cellular processes, including synaptic plasticity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable when stored at -20°C and can be used within a specific timeframe . Over time, the compound may degrade, affecting its efficacy in experiments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular function and potential neurotoxicity. It is crucial to determine the appropriate dosage to achieve the desired experimental outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to NMDA receptor activity. The compound interacts with enzymes and cofactors that regulate its activation and degradation . The removal of the NPEC group through photolysis activates the compound, allowing it to bind to NMDA receptors. This interaction can affect metabolic flux and metabolite levels, influencing cellular processes and signaling pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement and localization . Its distribution can affect its accumulation in specific cellular compartments, influencing its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing experimental conditions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular environments. Studying the subcellular localization of this compound provides insights into its role in cellular processes.
准备方法
NPEC-caged-D-AP5的合成涉及用NPEC基团保护D-AP5。反应通常涉及使用1-(2-硝基苯基)乙醇和碳二亚胺偶联剂来形成NPEC保护的衍生物。反应条件通常包括无水溶剂和惰性气氛,以防止不必要的副反应。
化学反应分析
NPEC-caged-D-AP5 会发生光解反应,其中暴露于光线下会裂解NPEC基团,释放出活性D-AP5。该反应具有高度特异性,可以实现对D-AP5活化的时空控制。在正常的实验室条件下,该化合物通常不会发生其他类型的化学反应,例如氧化、还原或取代反应 .
相似化合物的比较
NPEC-caged-D-AP5在提供对NMDA受体抑制的精确时空控制方面是独一无二的。类似的化合物包括其他笼状NMDA受体拮抗剂,如MNI-caged-D-AP5和RuBi-D-AP5。这些化合物也使用光敏保护基团来控制D-AP5的激活,但它们在使用的特定保护基团及其光解性质方面有所不同 .
属性
IUPAC Name |
(2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEANJAZNZWLHC-HCCKASOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)


![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)







